molecular formula C19H24N6O4 B2737588 (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-54-1

(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2737588
CAS RN: 682776-54-1
M. Wt: 400.439
InChI Key: ZBWZLBJAQVIBRL-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.439. The purity is usually 95%.
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Scientific Research Applications

Bioactive Compound Discovery

Research on marine-derived actinobacteria Streptomyces sp. KMM 7210 led to the isolation of new compounds, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, demonstrating the potential of marine organisms as sources of novel bioactive molecules with potential therapeutic applications (Sobolevskaya et al., 2007).

Synthesis and Characterization of Novel Compounds

Studies on the synthesis of novel compounds, such as 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides, provide insights into synthetic methodologies that could be applicable to the synthesis and characterization of the specified compound, indicating the importance of structural modifications for enhancing antimicrobial activity (Kumar et al., 2011).

Antimicrobial Activity Studies

The investigation of substituted pyridines and purines containing 2,4-thiazolidinedione for antimicrobial activity illustrates the potential pharmacological applications of synthesized compounds. Such studies suggest that modifications to the chemical structure can significantly impact biological activity, providing a basis for the development of new antimicrobial agents (Kim et al., 2004).

Drug Discovery and Development

Research on the synthesis and evaluation of novel Hsp90 inhibitors highlights the process of drug discovery and development, underscoring the importance of chemical synthesis in creating compounds with potential therapeutic benefits. This process includes the identification, synthesis, and biological evaluation of compounds with inhibitory activity against specific targets, such as Hsp90, a chaperone protein involved in cancer and other diseases (Wang Xiao-long, 2011).

properties

IUPAC Name

8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4/c1-5-29-14-8-12(6-7-13(14)26)9-20-23-18-21-16-15(25(18)10-11(2)3)17(27)22-19(28)24(16)4/h6-9,11,26H,5,10H2,1-4H3,(H,21,23)(H,22,27,28)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZLBJAQVIBRL-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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